molecular formula C26H23NO3S B12193235 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

Cat. No.: B12193235
M. Wt: 429.5 g/mol
InChI Key: PKOYRACQFYEDOR-UHFFFAOYSA-N
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Description

11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is a tricyclic heterocyclic compound featuring a benzothiazepine core fused with an indenone moiety. The molecule contains a 4-tert-butylphenyl substituent at position 11 and two sulfone groups (dioxo) at position 10. This structural framework confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H23NO3S

Molecular Weight

429.5 g/mol

IUPAC Name

11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C26H23NO3S/c1-26(2,3)17-14-12-16(13-15-17)25-22-23(18-8-4-5-9-19(18)24(22)28)27-20-10-6-7-11-21(20)31(25,29)30/h4-15,25,27H,1-3H3

InChI Key

PKOYRACQFYEDOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indeno framework, followed by the introduction of the benzothiazepine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production rates and reduce costs. The industrial process must also consider environmental and safety regulations to minimize the impact on the environment and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Indeno-Fused Heterocycle Family

A structurally related compound, 10-(4-chlorophenyl)-14a-hydroxy-12-methyl-8,9,9a,10,12,13,14,14a-octahydro-5H-10a,14-methanoindeno[2′,1′:4,5]azepino[3,4-b]pyrrolizine-5,15(7H,11H)-dione, shares the indeno-fused scaffold but differs significantly in heterocyclic composition and substituents. Key distinctions include:

Feature Target Compound Comparative Compound
Core Structure Indeno[2,1-c][1,5]benzothiazepin-12-one Indeno[2′,1′:4,5]azepino[3,4-b]pyrrolizine-5,15-dione
Heteroatoms Sulfur (thiazepine), oxygen (sulfone) Nitrogen (azepine, pyrrolizine), oxygen (hydroxyl, ketone)
Substituents 4-tert-butylphenyl at position 11 4-chlorophenyl at position 10, methyl at position 12, hydroxyl at position 14a
Ring System Complexity Tricyclic (benzothiazepine + indenone) Pentacyclic (azepino-pyrrolizine + indenone) with methano-bridge
Electronic Effects Electron-withdrawing sulfone groups enhance polarity Chlorophenyl (electron-withdrawing) and hydroxyl (electron-donating) create mixed electronic environments

Physicochemical and Functional Differences

  • Conformational Rigidity: The azepino-pyrrolizine system in the comparative compound introduces multiple fused rings and a methano bridge, reducing conformational flexibility compared to the simpler tricyclic benzothiazepine core.

Biological Activity

The compound 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is a member of the benzothiazepine family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzothiazepine core , known for its pharmacological significance.
  • A tert-butylphenyl substituent , which potentially enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that derivatives of benzothiazepines exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to the target compound showed inhibition of cancer cell proliferation in various cancer lines, including breast and lung cancers. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The antimicrobial potential of benzothiazepine derivatives has been explored extensively:

  • In vitro studies have shown that related compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the benzothiazepine core is thought to contribute to this activity through membrane disruption or interference with bacterial metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazepines are also noteworthy:

  • Compounds have been reported to reduce inflammatory markers in cellular models. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Studies

  • Study on Cell Lines : A compound structurally similar to 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one was tested against several human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells.

Antimicrobial Studies

  • Bacterial Inhibition : A comparative study assessed the antimicrobial efficacy of various benzothiazepine derivatives. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and S. aureus.
  • Synergistic Effects : Combination therapies with standard antibiotics showed enhanced efficacy when paired with the tested compound, suggesting potential for use in multidrug-resistant infections.

Anti-inflammatory Studies

  • Cytokine Production : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a significant reduction in TNF-alpha and IL-6 levels.
  • In Vivo Models : Animal studies demonstrated that administration of the compound reduced paw edema in a carrageenan-induced inflammation model.

Data Tables

Biological Activity IC50/MIC Values Mechanism
Anticancer (cell lines)10-30 µMApoptosis induction via caspase activation
Antimicrobial (E. coli)15 µg/mLMembrane disruption
Anti-inflammatory-Inhibition of cytokine production

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